Talampicillin

Descripción

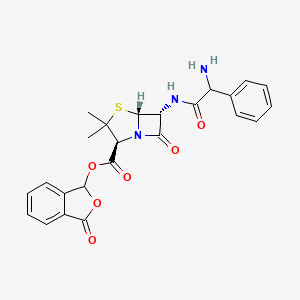

Structure

3D Structure

Propiedades

Número CAS |

47747-56-8 |

|---|---|

Fórmula molecular |

C24H23N3O6S |

Peso molecular |

481.5 g/mol |

Nombre IUPAC |

(3-oxo-1H-2-benzofuran-1-yl) 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C24H23N3O6S/c1-24(2)17(22(31)33-23-14-11-7-6-10-13(14)21(30)32-23)27-19(29)16(20(27)34-24)26-18(28)15(25)12-8-4-3-5-9-12/h3-11,15-17,20,23H,25H2,1-2H3,(H,26,28) |

Clave InChI |

SOROUYSPFADXSN-UHFFFAOYSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C |

SMILES isomérico |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C |

SMILES canónico |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C |

Apariencia |

Solid powder |

Otros números CAS |

47747-56-8 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Ampicillin, Phthalidyl BRL 8988 BRL-8988 BRL8988 Hydrochloride, Talampicillin Phthalidyl Ampicillin Talampicillin Talampicillin Hydrochloride Talpen |

Origen del producto |

United States |

Foundational & Exploratory

The Core Mechanism of Talampicillin on Bacterial Cell Walls: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talampicillin, a semi-synthetic aminopenicillin, functions as a prodrug of the broad-spectrum antibiotic ampicillin (B1664943). Its enhanced oral bioavailability is a key pharmacological advantage. The bactericidal effect of its active form, ampicillin, is exerted through the targeted inhibition of bacterial cell wall synthesis. This guide provides a detailed examination of the molecular interactions, quantitative kinetics, and experimental methodologies that define the mechanism of action of this compound on bacterial cell walls.

Introduction: From Prodrug to Active Antibiotic

This compound is the phthalidyl ester of ampicillin.[1][2] This esterification significantly improves its absorption from the gastrointestinal tract compared to ampicillin alone.[1][3] Following oral administration, this compound is rapidly hydrolyzed by esterases, primarily in the intestinal mucosa, to release the active ampicillin molecule into circulation.[4][5][6] This efficient conversion ensures higher plasma concentrations of ampicillin, enhancing its therapeutic efficacy.[7]

The core of this compound's antibacterial activity lies in the mechanism of ampicillin, a beta-lactam antibiotic.[4][8] Ampicillin's action is targeted at the bacterial cell wall, an essential structure for maintaining cell integrity and shape, particularly in the face of internal osmotic pressure.[9]

Molecular Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary target of ampicillin is a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[10][11] These enzymes are crucial for the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall.[9]

The mechanism of inhibition can be broken down into the following key steps:

-

Structural Mimicry : Ampicillin's three-dimensional structure mimics that of the D-alanyl-D-alanine dipeptide, the natural substrate for the transpeptidase domain of PBPs.[12]

-

Binding to PBPs : This structural similarity allows ampicillin to bind to the active site of PBPs located on the inner bacterial cell membrane.[4][9]

-

Inhibition of Transpeptidation : By binding to PBPs, ampicillin inhibits their enzymatic activity, specifically the transpeptidation step.[4][13] This step is responsible for the cross-linking of peptidoglycan chains, which gives the cell wall its strength and rigidity.[9]

-

Weakened Cell Wall : The inhibition of cross-linking results in a weakened and defective cell wall.[9][10]

-

Cell Lysis : The compromised cell wall can no longer withstand the high internal osmotic pressure of the bacterial cell, leading to cell lysis and death.[4][9] This bactericidal action makes ampicillin effective against a wide range of Gram-positive and some Gram-negative bacteria.[10]

Recent research suggests that beta-lactam antibiotics like ampicillin do more than just passively inhibit PBPs. They can induce a toxic malfunctioning of the cell wall synthesis machinery, leading to a futile cycle of synthesis and degradation that depletes cellular resources and enhances the antibiotic's lethal effect.[14]

Quantitative Data: Binding Affinity for Penicillin-Binding Proteins

The efficacy of ampicillin is directly related to its binding affinity for various PBPs. While specific quantitative data for this compound itself is not relevant (as it is a prodrug), the binding affinities of its active form, ampicillin, have been studied. The following table summarizes representative quantitative data, although specific values can vary depending on the bacterial species and experimental conditions.

| Bacterial Species | PBP | Binding Affinity Metric | Value | Reference |

| Enterococcus faecium | PBP5 | Ampicillin MIC | >256 µg/mL (in resistant strains) | [15] |

| Escherichia coli | Multiple PBPs | IC50 | Varies depending on PBP | [16] |

| Streptococcus pneumoniae | Multiple PBPs | k_inact/K_I | Varies depending on PBP | [16] |

Experimental Protocols

The determination of ampicillin's interaction with PBPs involves several key experimental techniques.

Competitive Penicillin-Binding Protein (PBP) Assay

This assay is used to determine the relative affinity of an antibiotic for PBPs.

Methodology:

-

Bacterial Membrane Preparation : Bacterial cells are grown to a specific optical density, harvested by centrifugation, and lysed to isolate the cell membranes containing the PBPs.

-

Competitive Binding : The isolated membranes are incubated with varying concentrations of the test antibiotic (ampicillin).

-

Fluorescent Labeling : A fluorescently labeled penicillin, such as Bocillin-FL, is added to the mixture. This probe binds to any PBPs that have not been inhibited by ampicillin.

-

SDS-PAGE and Fluorescence Detection : The proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then imaged to detect the fluorescent signal, which corresponds to the amount of unbound PBPs. The intensity of the fluorescence is inversely proportional to the binding affinity of ampicillin.[17]

Radiolabeled Penicillin Binding Assay

This method provides a direct measure of penicillin binding to PBPs.

Methodology:

-

Cell Culture and Exposure : Bacterial strains are grown to mid-logarithmic phase.

-

Radiolabeling : The cells are exposed to saturating concentrations of radiolabeled penicillin (e.g., [3H]penicillin).

-

Cell Lysis : The cells are lysed to release the cellular components, including the PBP-penicillin complexes.

-

SDS-PAGE and Autoradiography : The proteins are separated by SDS-PAGE. The gel is then exposed to X-ray film (autoradiography) to detect the radiolabeled PBPs. The amount of radioactivity is proportional to the amount of penicillin bound to each PBP.[15]

Visualizations

Signaling Pathway of this compound Action

References

- 1. reference.md [reference.md]

- 2. This compound | C24H23N3O6S | CID 71447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. dtb.bmj.com [dtb.bmj.com]

- 6. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 7. This compound: a new derivative of ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. What is the mechanism of Ampicillin? [synapse.patsnap.com]

- 10. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 11. nbinno.com [nbinno.com]

- 12. benchchem.com [benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Penicillin-Binding Protein 5 and Expression of Ampicillin Resistance in Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Decoding the Penicillin-Binding Proteins with Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Talampicillin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Talampicillin, a prodrug of the broad-spectrum antibiotic ampicillin (B1664943). This compound is designed to enhance the oral bioavailability of ampicillin.[1][2] This document details the synthetic pathways, experimental protocols, and purification methodologies, presenting quantitative data in structured tables and visualizing complex processes through diagrams.

Chemical Synthesis of this compound

The primary route for the synthesis of this compound involves a multi-step process starting from ampicillin. This pathway focuses on the protection of the primary amino group of ampicillin, followed by esterification and subsequent deprotection to yield the final product.[3]

Synthesis Pathway

The synthesis of this compound can be summarized in the following key steps:

-

Protection of the Amino Group: The primary amino group of ampicillin is protected to prevent side reactions during the subsequent esterification step. One common method is the formation of an enamine by reacting ampicillin with ethyl acetoacetate.[3]

-

Esterification: The protected ampicillin is then esterified with 3-bromophthalide (B1266435). This reaction couples the phthalide (B148349) moiety to the carboxylic acid group of the penicillin core.

-

Deprotection (Hydrolysis): The protecting group is carefully removed under acidic conditions to restore the primary amino group, yielding this compound.[3]

Below is a diagram illustrating the chemical synthesis pathway of this compound.

Caption: Chemical synthesis pathway of this compound from Ampicillin.

Experimental Protocol for Synthesis

The following protocol is based on a reported manufacturing process for an intermediate of this compound.[4]

Step 1: Formation of Phthalide Enamine Protected α-aminophenylacetamido penicillanate

-

Reactants:

-

Potassium salt of enamine protected ampicillin: 25.18 g (0.05 mol)

-

3-bromophthalide: 10.65 g (0.05 mol)

-

-

Solvent:

-

A 1:2 mixture of acetone/ethyl acetate (B1210297): 1,500 ml

-

-

Procedure:

-

A fine suspension of the potassium salt of enamine protected ampicillin and 3-bromophthalide is prepared in the acetone/ethyl acetate mixture.

-

The reaction mixture is stirred for 24 hours.

-

After the reaction is complete, the mixture is filtered.

-

The organic layer is washed twice with 250 ml portions of 1 N sodium bicarbonate and then with brine.

-

The washed organic layer is dried over anhydrous magnesium sulfate.

-

The solvent is removed by concentration in vacuo.

-

The addition of ether to the concentrated residue leads to the crystallization of the phthalide enamine protected α-aminophenylacetamido penicillanate.

-

Quantitative Data for Synthesis

| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) |

| Potassium salt of enamine protected ampicillin | ~503.6 | 25.18 | 0.05 | - |

| 3-bromophthalide | 213.03 | 10.65 | 0.05 | - |

| Phthalide enamine protected intermediate | ~595.6 | - | - | 85 |

Purification of this compound

The purification of this compound is crucial to ensure the removal of unreacted starting materials, by-products, and other impurities. Common techniques employed in the purification of penicillin-type antibiotics include precipitation, solvent extraction, and treatment with ion-exchange resins.[5]

General Purification Workflow

A general workflow for the purification of a pharmaceutical compound like this compound would involve the following stages:

-

Initial Isolation: This often involves precipitation of the product from the reaction mixture, followed by filtration.

-

Washing: The isolated solid is washed with appropriate solvents to remove soluble impurities.

-

Drying: The washed product is dried to remove residual solvents.

-

Recrystallization/Chromatography (Optional): For higher purity, techniques like recrystallization from a suitable solvent system or chromatographic methods can be employed.

Below is a diagram illustrating a general experimental workflow for the purification of this compound.

Caption: General experimental workflow for the purification of this compound.

Experimental Protocol for Purification of a this compound Salt

The following protocol describes the preparation and purification of this compound 2-methoxyphenoxyacetate, a salt of this compound.[4]

-

Starting Material: An aqueous solution containing this compound hydrochloride obtained from the hydrolysis of the phthalidyl ester of metampicillin.

-

Procedure:

-

The aqueous solution is left for 20 minutes at 20°C under reduced pressure and then filtered.

-

To the clear filtrate, a solution of 8 g of guaiacolglycolic acid in 100 ml of water containing 1.76 g of sodium hydroxide (B78521) is added rapidly with stirring.

-

The precipitate that forms is filtered, washed with water, and dried over P₂O₅ at room temperature under reduced pressure.

-

Quantitative Data for Purification

| Product | Yield (%) | Melting Point (°C) |

| This compound guaiacolglycolate | 82.5 | 105 - 110 (decomposes) |

Conclusion

The synthesis and purification of this compound involve a series of well-defined chemical transformations and purification steps. The synthetic route via protection, esterification, and deprotection of ampicillin is a viable method for its production. The purification of the final product is critical to ensure its quality and efficacy, with precipitation and washing being key steps in isolating a product of acceptable purity. For higher purity requirements, further techniques such as recrystallization or chromatography would be necessary, and the development of specific protocols for these methods would be a valuable area for further research. This guide provides a foundational understanding for professionals involved in the research and development of this important antibiotic prodrug.

References

In Vitro Hydrolysis Kinetics of Talampicillin to Ampicillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talampicillin is a well-established prodrug of the broad-spectrum antibiotic, ampicillin (B1664943).[1][2] As a phthalidyl ester of ampicillin, its design significantly enhances the oral bioavailability of the parent drug.[1][2] The therapeutic efficacy of this compound is entirely dependent on its in vivo hydrolysis to the active ampicillin moiety, a process primarily mediated by esterase enzymes in the body.[1] Understanding the in vitro hydrolysis kinetics of this compound is crucial for predicting its stability, shelf-life, and behavior under various physiological conditions, providing valuable insights for formulation development and quality control. This technical guide provides an in-depth overview of the in vitro hydrolysis kinetics of this compound to ampicillin, complete with experimental protocols, quantitative data, and visual representations of the underlying processes.

Chemical Hydrolysis Pathway

The in vitro hydrolysis of this compound involves the cleavage of the ester bond, releasing ampicillin and a phthalidyl moiety. This reaction is susceptible to both acid and base catalysis. The overall conversion is a critical step that dictates the availability of the active therapeutic agent.

Quantitative Kinetic Data

The rate of this compound hydrolysis is significantly influenced by pH and temperature. The following tables summarize the key kinetic parameters for the hydrolysis of the β-lactam bond in this compound under various in vitro conditions. The hydrolysis process follows first-order kinetics.

Table 1: Rate Constants for this compound β-Lactam Bond Hydrolysis at 35°C and Ionic Strength (µ) of 0.5 mol/L

| pH | Buffer System | Observed Rate Constant (k_obs) (s⁻¹) |

| 1.4 - 1.8 | Hydrochloric Acid | Varies with H⁺ concentration |

| 3.1 - 8.9 | Buffer Solutions | Varies with buffer components |

| 5.28 | Acetate (B1210297) Buffer | Lowest rate constant observed |

| 11.48 | Sodium Hydroxide (B78521) | 5.20 x 10⁻⁵ |

Data sourced from "kinetics of this compound decomposition in solutions".

Table 2: Thermodynamic Parameters for this compound β-Lactam Bond Hydrolysis

| Catalysis Type | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/K·mol) | Free Enthalpy of Activation (ΔG‡) at 20°C (kJ/mol) |

| Specific Acid (pH 0.4-1.4) | - | - | - | ~93 |

| Hydrochloric Acid (pH 1.4-1.8) | - | - | - | ~130 |

| Buffer Solutions (pH 3.1-8.9) | - | - | - | ~105 |

| Lactone Bond at pH 5.28 | 32.5 | - | -220.5 | 94.7 |

Data sourced from "kinetics of this compound decomposition in solutions".

Experimental Protocols

In Vitro Hydrolysis Kinetics Study

This protocol outlines the steps to determine the hydrolysis rate of this compound at a specific pH and temperature.

Materials:

-

This compound Hydrochloride

-

Buffer solutions of desired pH (e.g., acetate buffer for pH 5.28)

-

Hydrochloric acid and Sodium hydroxide solutions for pH adjustment

-

Potassium chloride (for maintaining ionic strength)

-

High-purity water

-

Thermostatically controlled water bath or incubator

-

pH meter

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

-

HPLC column (e.g., C18 reversed-phase)

-

Mobile phase for HPLC (e.g., acetonitrile (B52724) and phosphate (B84403) buffer)

-

Ampicillin standard

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound hydrochloride of known concentration in high-purity water.

-

Prepare buffer solutions of the desired pH values. Adjust the ionic strength of the buffer solutions to 0.5 mol/L using a concentrated solution of potassium chloride.

-

-

Kinetic Run:

-

Pre-heat the buffer solution to the desired temperature (e.g., 35°C) in a thermostatically controlled water bath.

-

Initiate the hydrolysis reaction by adding a small, known volume of the this compound stock solution to the pre-heated buffer solution to achieve the desired initial concentration.

-

Start a timer immediately upon addition.

-

-

Sample Collection:

-

At predetermined time intervals, withdraw aliquots of the reaction mixture.

-

Immediately quench the reaction to prevent further hydrolysis. This can be achieved by diluting the aliquot in a cold mobile phase or by adding a quenching agent if necessary.

-

-

Sample Analysis:

-

Analyze the collected samples using a validated HPLC-UV method to determine the concentrations of this compound and ampicillin.

-

-

Data Analysis:

-

Plot the natural logarithm of the this compound concentration versus time.

-

The slope of the resulting linear plot will be the negative of the observed first-order rate constant (k_obs).

-

HPLC-UV Method for Quantification

This protocol provides a general framework for the simultaneous quantification of this compound and ampicillin. Method optimization and validation are essential.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

Chromatographic Conditions:

-

Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile). The exact ratio should be optimized for optimal separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: A wavelength where both this compound and ampicillin have reasonable absorbance, to be determined by UV spectral analysis.

-

Injection Volume: Typically 20 µL.

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C).

Procedure:

-

Standard Preparation:

-

Prepare stock solutions of this compound and ampicillin of known concentrations in the mobile phase.

-

Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range in the study samples.

-

-

Sample Preparation:

-

The quenched samples from the hydrolysis study may need to be filtered through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

-

Inject the study samples.

-

-

Quantification:

-

Determine the peak areas for this compound and ampicillin in the chromatograms of the study samples.

-

Calculate the concentrations of this compound and ampicillin in the samples using the calibration curves.

-

Conclusion

The in vitro hydrolysis of this compound to ampicillin is a fundamental process that governs its stability and subsequent therapeutic action. The kinetic data and experimental protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development. A thorough understanding of these principles is essential for the formulation of stable and effective this compound-based pharmaceuticals. The provided workflows and data tables serve as a valuable starting point for further investigation and application in a laboratory setting.

References

Pharmacokinetic Profile of Talampicillin in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talampicillin is a prodrug of the broad-spectrum β-lactam antibiotic, ampicillin (B1664943). Developed to enhance the oral bioavailability of its parent compound, this compound is rapidly hydrolyzed by esterases in the intestinal wall and blood to release ampicillin, the active therapeutic agent. This guide provides a comprehensive overview of the pharmacokinetic profile of this compound in various animal models, including rats, dogs, and rabbits. It is designed to be a valuable resource for researchers and professionals involved in drug development and preclinical studies.

I. Absorption, Distribution, Metabolism, and Excretion (ADME)

Following oral administration, this compound is well-absorbed from the gastrointestinal tract. Its improved absorption characteristics compared to ampicillin lead to higher plasma concentrations of the active drug.

Absorption

This compound's enhanced absorption is attributed to its ester linkage, which increases its lipophilicity, facilitating its passage across the intestinal mucosa. Once absorbed, it undergoes rapid and extensive first-pass metabolism by esterases to yield ampicillin. In rats, unchanged this compound is not detected in the portal vein blood, indicating complete hydrolysis in the intestinal wall. In dogs, however, some unchanged this compound can be found in the hepatic portal vein, suggesting that some of the prodrug reaches the liver intact.

Distribution

After its conversion to ampicillin, the drug is distributed throughout the body. A study in New Zealand White rabbits determined the distribution of ampicillin derived from this compound using a three-compartment model, which included tissues such as the tongue, gingiva, submandibular gland, parotid gland, cervical lymph nodes, and mandibular bone.

Metabolism

The primary metabolic pathway of this compound involves its hydrolysis into ampicillin and a phthalidyl moiety. This phthalidyl portion is further metabolized to 2-hydroxymethylbenzoic acid, which has been identified as the major metabolite in the urine of rats, dogs, and humans. The hydrolysis is so rapid that detecting intact this compound in blood, urine, and tissues after oral administration has been unsuccessful in rats.

The metabolic pathway is consistent across several species, including mice, rats, and dogs.

Excretion

The primary route of excretion for the byproducts of this compound is through the urine. After the administration of [phthalidyl-14C] this compound to rats and dogs, 90% and 86% of the radioactivity, respectively, was recovered in the urine. When [ampicillin-14C] this compound was administered, 35% of the radioactivity was excreted in the urine of both rats and dogs. A smaller proportion is excreted in the bile, with 6% in rats and less than 0.1% in dogs.

II. Pharmacokinetic Parameters

While specific pharmacokinetic parameters for ampicillin following the oral administration of this compound are not abundantly available in the literature, the following tables summarize the available data and provide context with data from direct ampicillin administration studies.

Table 1: Pharmacokinetic Parameters of Ampicillin Following Oral Administration of this compound in Animal Models

| Animal Model | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |

| Rat | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| Dog | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| Rabbit | Not Specified | Modeled Data | Modeled Data | Modeled Data | Data Not Available |

Note: Specific quantitative data for Cmax, Tmax, and AUC for ampicillin after oral administration of this compound in these animal models is limited in the available literature. The study in rabbits focused on modeling blood concentrations without providing specific parameter values.

Table 2: Urinary Excretion of this compound Metabolites

| Animal Model | Labeled Compound | % of Radioactivity in Urine | % of Radioactivity in Bile | Reference |

| Rat | [phthalidyl-14C] this compound | 90 | - | |

| Rat | [ampicillin-14C] this compound | 35 | 6 | |

| Dog | [phthalidyl-14C] this compound | 86 | - | |

| Dog | [ampicillin-14C] this compound | 35 | < 0.1 |

III. Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of this compound are crucial for the replication and comparison of results. The following sections outline general methodologies based on available literature.

Animal Models

-

Rats: Male Wistar or Sprague-Dawley rats are commonly used.

-

Dogs: Beagle dogs are a frequently used non-rodent species.

-

Rabbits: New Zealand White rabbits have been used for distribution studies.

Drug Administration

-

Oral Administration: this compound is typically administered orally via gavage. The dosage and vehicle can vary depending on the study design. For preclinical studies, a range of single doses may be administered to determine dose-dependent pharmacokinetics. Animals are often fasted overnight prior to dosing.

Blood Sample Collection

-

Rats: Blood samples can be collected via the tail vein or retro-orbital plexus at various time points post-administration. A typical sampling schedule for an oral dosing study might include samples at 15 and 30 minutes, and 1, 2, 4, 8, 24, 48, and 72 hours.

-

Dogs: Blood samples are commonly collected from the jugular or cephalic vein. A typical schedule for a pharmacokinetic study in dogs might involve collecting blood at baseline and at 1, 2, 4, 12, and 24 hours post-administration.

Analytical Methods

The quantification of ampicillin in biological samples is essential for pharmacokinetic analysis.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for determining ampicillin concentrations in plasma. A reversed-phase C18 column is often used with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile. Sample preparation may involve protein precipitation with perchloric acid.

-

Microbiological Assay: This method is based on the inhibition of microbial growth. Spores of a susceptible organism, such as Bacillus subtilis, are incorporated into an agar (B569324) medium. The diameter of the zone of growth inhibition around a sample containing ampicillin is proportional to its concentration.

IV. Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the hydrolysis of this compound to its active form, ampicillin, and the subsequent metabolism of the phthalidyl moiety.

Experimental Workflow for a Pharmacokinetic Study

This diagram outlines the typical workflow for conducting a pharmacokinetic study of orally administered this compound in an animal model.

In Vitro Antibacterial Spectrum of Talampicillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Talampicillin. As a prodrug, this compound is rapidly hydrolyzed by esterases in the intestinal wall and blood to its active form, ampicillin (B1664943).[1][2] Consequently, the in vitro antibacterial activity of this compound is identical to that of ampicillin.[3] This guide presents quantitative data on the minimum inhibitory concentrations (MICs) of ampicillin against a range of clinically relevant Gram-positive and Gram-negative bacteria, details the experimental protocols for determining this antibacterial spectrum, and illustrates the mechanism of action.

Mechanism of Action

This compound belongs to the beta-lactam class of antibiotics.[4] Its active form, ampicillin, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] Specifically, ampicillin binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan chains.[2] This disruption of cell wall integrity leads to cell lysis and bacterial death.[2]

Figure 1. Mechanism of action of this compound.

In Vitro Antibacterial Spectrum

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of ampicillin against various Gram-positive and Gram-negative bacteria. The data is compiled from multiple studies and represents the concentration of ampicillin required to inhibit the visible growth of the microorganisms.

Gram-Positive Bacteria

| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Notes |

| Staphylococcus aureus | 0.6 - 32 | - | - | Includes methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains. MRSA is resistant with an MIC of 32 µg/mL.[5][6] |

| Streptococcus pneumoniae | 0.03 - 0.06 | - | - | Highly susceptible.[5] |

| Streptococcus pyogenes | ≤0.06 - 0.25 | - | 0.03 | Generally susceptible, though strains with reduced susceptibility have been reported.[7][8][9] |

Gram-Negative Bacteria

| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Notes |

| Escherichia coli | 4 - >50 | - | - | Resistance is common. MIC for susceptible strains is around 4 µg/mL.[5][10] |

| Haemophilus influenzae | 0.25 - ≥4 | - | - | Activity depends on β-lactamase production. β-lactamase negative strains are generally susceptible (MIC ≈ 0.25 µg/mL).[5][11][12] |

| Neisseria gonorrhoeae | ≤0.5 - >2.0 | 0.25 | >32 | Resistance is prevalent. Susceptible isolates are inhibited by ≤0.5 µg/mL.[13][14] |

Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound (as ampicillin) is primarily conducted using standardized dilution methods, such as broth microdilution and agar (B569324) dilution, as recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI).[15][16]

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) in a liquid growth medium.

Figure 2. Broth Microdilution Experimental Workflow.

Detailed Methodology:

-

Preparation of Antimicrobial Agent: A stock solution of ampicillin is prepared and serially diluted in Mueller-Hinton broth (MHB) within a 96-well microtiter plate to achieve a range of concentrations.[4]

-

Inoculum Preparation: The test bacterium is cultured to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plate is then incubated under appropriate atmospheric conditions (e.g., ambient air for most aerobic bacteria) at 35-37°C for 16-20 hours.[4]

-

MIC Determination: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[4]

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium. It is considered a reference method for susceptibility testing.[17]

Figure 3. Agar Dilution Experimental Workflow.

Detailed Methodology:

-

Plate Preparation: A series of agar plates are prepared, each containing a different, known concentration of ampicillin. This is achieved by adding specific volumes of the ampicillin stock solution to molten Mueller-Hinton agar before it solidifies.[1] A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: A bacterial suspension is prepared and standardized to a 0.5 McFarland turbidity.

-

Inoculation and Incubation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours.[1]

-

MIC Determination: After incubation, the plates are examined for bacterial growth at the inoculation spots. The MIC is the lowest concentration of ampicillin that prevents the visible growth of the organism.[1]

Conclusion

This compound, through its active metabolite ampicillin, demonstrates a broad spectrum of in vitro activity against many Gram-positive and some Gram-negative bacteria. The effectiveness against specific isolates can be quantitatively determined using standardized methods such as broth microdilution and agar dilution. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and infectious disease.

References

- 1. Agar dilution - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. [this compound hydrochloride: Comparison with amoxicillin and ampicillin in the antibacterial activity and pharmacokinetics (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus aureus Restored Through Synergy with Branched Poly(ethylenimine) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms of Streptococcus pyogenes Antibiotic Resistance - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bsac.org.uk [bsac.org.uk]

- 12. Antibiotic susceptibility in Streptococcus pneumoniae, Haemophilus influenzae and Streptococcus pyogenes in Pakistan: a review of results from the Survey of Antibiotic Resistance (SOAR) 2002–15 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Susceptibility of Neisseria gonorrhoeae to seven antibiotics in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial susceptibility of Neisseria gonorrhoeae in Barcelona during a five-year period, 2013 to 2017 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 16. researchgate.net [researchgate.net]

- 17. taylorfrancis.com [taylorfrancis.com]

Talampicillin Stability Under Diverse pH and Temperature Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the stability of talampicillin, a prodrug of the broad-spectrum antibiotic ampicillin (B1664943). Understanding the degradation kinetics of this compound under various pH and temperature conditions is critical for the development of stable pharmaceutical formulations, ensuring therapeutic efficacy and patient safety. This document provides a comprehensive overview of its degradation pathways, quantitative stability data, and detailed experimental protocols for stability assessment.

Introduction to this compound and its Stability

This compound is the phthalidyl ester of ampicillin, designed to enhance the oral bioavailability of the parent drug.[1] Upon absorption, it is rapidly hydrolyzed by esterases to release ampicillin, the active therapeutic agent.[1] The chemical stability of this compound is a crucial factor, as premature degradation can lead to sub-therapeutic levels of ampicillin and the formation of potential degradation products. The primary degradation pathway involves the hydrolysis of the ester linkage to yield ampicillin and 2-hydroxymethylbenzoic acid. The liberated ampicillin is then susceptible to further degradation, primarily through the cleavage of the β-lactam ring.[2][3]

The rate of this compound degradation is significantly influenced by pH and temperature. Generally, the degradation follows pseudo-first-order kinetics.[4] The overall loss of this compound is primarily due to its conversion to ampicillin across a wide pH range.[2]

Quantitative Stability Data

The stability of this compound is quantified by its degradation rate constants at various pH values and temperatures. The following tables summarize the kinetic data for the hydrolysis of the β-lactam bond of this compound.

Table 1: Observed First-Order Rate Constants (kobs) for this compound β-Lactam Bond Hydrolysis at 35°C [4]

| pH | Buffer System | kobs (s-1) x 105 |

| 1.20 | HCl | 28.30 |

| 2.20 | Glycine | 10.70 |

| 3.10 | Glycine | 2.50 |

| 4.22 | Acetate | 0.82 |

| 5.28 | Acetate | 0.53 |

| 6.40 | Phosphate (B84403) | 1.95 |

| 7.30 | Phosphate | 15.60 |

| 8.20 | Borate | 107.00 |

| 9.10 | Borate | 450.00 |

| 11.48 | NaOH | 520.00 |

Data from Pawełczyk et al. (1981). The study indicates the lowest rate constant, and thus the highest stability, was observed at pH 5.28.[4]

Table 2: Activation Parameters for the Hydrolysis of this compound β-Lactam Bond at Different pH Values [4]

| pH | Buffer System | Activation Energy (Ea) (kJ mol-1) | Enthalpy of Activation (ΔH#) (kJ mol-1) | Entropy of Activation (ΔS#) (J K-1 mol-1) | Gibbs Free Energy of Activation (ΔG#) (kJ mol-1 at 20°C) |

| 1.20 | HCl | 77.0 | 74.5 | -64.9 | 93.4 |

| 4.22 | Acetate | 81.6 | 79.1 | -77.0 | 101.6 |

| 5.28 | Acetate | 88.3 | 85.8 | -52.3 | 101.1 |

| 7.30 | Phosphate | 81.2 | 78.7 | -35.2 | 89.0 |

| 9.10 | Borate | 72.4 | 69.9 | -47.3 | 83.7 |

Data derived from the Arrhenius equation by Pawełczyk et al. (1981).[4]

Degradation Pathway and Experimental Workflow

The degradation of this compound follows a sequential pathway, beginning with the hydrolysis of the ester bond, followed by the degradation of the resulting ampicillin. A typical experimental workflow for assessing the stability of this compound involves subjecting the drug to various stress conditions and analyzing the degradation products over time.

Experimental Protocols

The following are detailed methodologies for key experiments in assessing this compound stability.

Preparation of Buffer Solutions

A series of buffer solutions covering a wide pH range (e.g., pH 1 to 12) are prepared using standard laboratory reagents. For example:

-

pH 1.2: Hydrochloric acid solution.

-

pH 2.2 - 3.1: Glycine/HCl buffer.

-

pH 4.2 - 5.3: Acetate buffer.

-

pH 6.4 - 7.3: Phosphate buffer.

-

pH 8.2 - 9.1: Borate buffer.

-

pH > 11: Sodium hydroxide (B78521) solution.

The ionic strength of the solutions should be maintained constant (e.g., at 0.5 M) by adding a neutral salt such as potassium chloride.

Stability Sample Preparation and Storage

-

A stock solution of this compound hydrochloride is prepared in a suitable solvent (e.g., water or a mixture of water and a co-solvent like acetonitrile (B52724) if solubility is an issue).

-

Aliquots of the stock solution are added to the prepared buffer solutions to achieve a known initial concentration (e.g., 1 mg/mL).

-

These solutions are then incubated in temperature-controlled chambers at various temperatures (e.g., 25°C, 35°C, 50°C, 60°C).

-

Samples are withdrawn at predetermined time intervals for analysis.

Analytical Method: Stability-Indicating High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial to separate this compound from its degradation products, primarily ampicillin.

-

Chromatographic System: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for penicillins.

-

Mobile Phase: A gradient or isocratic mobile phase can be employed. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 5.0) and an organic modifier (e.g., acetonitrile). The composition can be optimized to achieve good separation.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection Wavelength: Detection is typically performed in the UV range, for instance, at 225 nm.

-

Injection Volume: A standard injection volume of 20 µL can be used.

-

Quantification: The concentration of this compound and its degradation products in the samples is determined by comparing their peak areas to those of reference standards of known concentrations.

Kinetic Analysis

The degradation of this compound is generally assumed to follow first-order kinetics. The natural logarithm of the concentration of this compound is plotted against time. The observed degradation rate constant (kobs) is the negative of the slope of this plot. The half-life (t1/2) can then be calculated using the equation: t1/2 = 0.693 / kobs.

The effect of temperature on the degradation rate is evaluated using the Arrhenius equation, which allows for the calculation of the activation energy (Ea) and other thermodynamic parameters.

Conclusion

The stability of this compound is highly dependent on both pH and temperature. It exhibits maximum stability in the slightly acidic pH range of 4.5 to 5.3.[4] The primary degradation pathway is the hydrolysis of the ester bond to form ampicillin. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry, aiding in the development of stable and effective this compound formulations. A thorough understanding of its stability profile is paramount for ensuring the quality, safety, and efficacy of the final drug product.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. Potential improvement in the shelf life of parenterals using the prodrug approach: bacampicillin and this compound hydrolysis kinetics and utilization time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. facm.ucl.ac.be [facm.ucl.ac.be]

- 4. ptfarm.pl [ptfarm.pl]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Talampicillin

This document provides a detailed examination of the molecular structure and stereochemical characteristics of this compound, a prodrug of the broad-spectrum antibiotic ampicillin (B1664943).

Molecular Structure

This compound is a semi-synthetic derivative of ampicillin, designed to enhance its oral bioavailability.[1][2][3] Structurally, it is the phthalidyl ester of ampicillin.[3][4][5] This ester linkage is key to its function as a prodrug; it is readily cleaved in the body to release the active ampicillin molecule.[1][6][7]

The core structure of this compound consists of the penicillin nucleus, which includes a thiazolidine (B150603) ring fused to a β-lactam ring. This is attached to a side chain derived from D-(-)-α-aminophenylacetic acid and an ester group at the C-2 carboxylic acid position.

IUPAC Name: (3-oxo-1,3-dihydro-2-benzofuran-1-yl) (2S,5R,6R)-6-{[(2R)-2-amino-2-phenylacetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate.[3][8][9]

Stereochemistry

The biological activity of penicillins is highly dependent on their stereochemistry. This compound has several chiral centers, and its specific spatial arrangement is crucial for its activity. The defined stereocenters are at positions 2, 5, and 6 of the bicycloheptane (B81988) ring system and at the α-carbon of the phenylacetyl side chain.[10]

The designated stereochemistry for this compound is (2S,5R,6R)-6-[[(2R)-aminophenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 1,3-dihydro-3-oxo-1-isobenzofuranyl ester.[10] The stereochemistry is sometimes described as epimeric.[11][12]

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for this compound and its hydrochloride salt.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C24H23N3O6S | [2][8][10] |

| Molecular Weight | 481.52 g/mol | [2][8][10][11] |

| CAS Number | 47747-56-8 | [2][8][10] |

| Melting Point (HCl Salt) | 154-157°C (decomposes) | [10] |

| XLogP | 2.43 | [13] |

| Hydrogen Bond Acceptors | 9 | [13] |

| Hydrogen Bond Donors | 2 | [13] |

| Rotatable Bonds | 7 | [13] |

Table 2: Spectroscopic Characterization

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR are used to elucidate the molecular structure, confirm the presence of functional groups, and determine the stereochemistry of the molecule.[14][15] |

| Infrared (IR) Spectroscopy | IR spectroscopy is employed to identify characteristic functional groups such as the β-lactam carbonyl, ester carbonyl, and amide groups.[14] |

| Mass Spectrometry (MS) | High-resolution mass spectrometry provides the exact molecular weight and elemental composition.[16][17] Tandem MS (MS/MS) is used to analyze fragmentation patterns, further confirming the structure.[16][17] |

| High-Performance Liquid Chromatography (HPLC) | HPLC is a key analytical tool for determining the purity of this compound and for pharmacokinetic studies.[10] |

Experimental Protocols

Synthesis of this compound

A common synthetic route for this compound involves a multi-step process starting from ampicillin.[8]

Protocol:

-

Protection of the Amino Group: The primary amino group of ampicillin is protected to prevent side reactions during the esterification step. This is achieved by reacting ampicillin with ethyl acetoacetate (B1235776) to form an enamine.[8]

-

Esterification: The resulting N-protected ampicillin is then esterified. This is accomplished by reacting it with 3-bromophthalide.[8]

-

Deprotection (Hydrolysis): The enamine protecting group is carefully removed by hydrolysis with dilute hydrochloric acid in acetonitrile. This step yields the final product, this compound.[8]

References

- 1. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 2. medkoo.com [medkoo.com]

- 3. This compound | C24H23N3O6S | CID 71447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bmj.com [bmj.com]

- 5. Preparation, hydrolysis, and oral absorption of lactonyl esters of penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 7. mims.com [mims.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound Hydrochloride | C24H24ClN3O6S | CID 71446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [drugfuture.com]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. GSRS [precision.fda.gov]

- 13. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Identification of metabolites of ampicillin using liquid chromatography/thermospray mass spectrometry and fast atom bombardment tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification of the Related Substances in Ampicillin Capsule by Rapid Resolution Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Historical development of Talampicillin as a prodrug

An In-depth Technical Guide on the Historical Development of Talampicillin as a Prodrug

Introduction

This compound is a semi-synthetic, orally administered prodrug of the broad-spectrum antibiotic Ampicillin (B1664943).[1][2] It belongs to the β-lactam class of antibiotics and was developed to improve the pharmacokinetic profile of Ampicillin, specifically its oral bioavailability.[1][3][4] Ampicillin itself exhibits incomplete absorption from the gastrointestinal tract and is susceptible to degradation by gastric acids.[3] this compound was designed as a phthalidyl ester of Ampicillin, a chemical modification that enhances its absorption after oral administration.[5][6] Following absorption, it is rapidly hydrolyzed by esterases in the body to release the active parent drug, Ampicillin.[3][4][5][7] This strategy results in higher plasma concentrations of Ampicillin than can be achieved with equivalent oral doses of Ampicillin itself.[4][5]

Synthesis of this compound

The development of this compound was part of a broader effort to create prodrugs of Ampicillin to improve its pharmacodynamic characteristics.[8] One documented synthesis pathway involves a multi-step chemical process to esterify Ampicillin.

A key synthesis route involves:

-

Protection of the Amino Group: The primary amino group of Ampicillin is first protected. A common method is to react Ampicillin with ethyl acetoacetate (B1235776) to form a more stable enamine.[8]

-

Esterification: The protected Ampicillin is then esterified by reacting it with 3-bromophthalide.[8] This step attaches the phthalidyl group to the carboxylic acid moiety of the penicillin structure.

-

Deprotection (Hydrolysis): The enamine protecting group is carefully removed by hydrolysis, typically using a dilute acid like hydrochloric acid in an acetonitrile (B52724) solvent. This final step yields this compound.[8]

Caption: Synthesis pathway of this compound from Ampicillin.

Mechanism of Action

Pharmacokinetics: From Prodrug to Active Drug

The primary mechanism of this compound revolves around its efficient delivery of Ampicillin.[3]

-

Absorption: After oral administration, this compound is well-absorbed from the gastrointestinal tract.[3][4]

-

Hydrolysis: It is then rapidly hydrolyzed by esterase enzymes, primarily within the intestinal wall, to release Ampicillin and the inactive ester moiety, 2-hydroxymethyl-benzoic acid, into circulation.[4][7]

-

Systemic Circulation: This rapid conversion ensures that no unchanged this compound is detectable in the peripheral blood, with the active Ampicillin being the component that reaches systemic circulation.[4]

Caption: Pharmacokinetic pathway of this compound activation.

Pharmacodynamics: Antibacterial Action of Ampicillin

Once released, Ampicillin exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[1][3]

-

Target Binding: Ampicillin specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes located on the inner membrane of the bacterial cell wall.[1][3]

-

Inhibition of Peptidoglycan Synthesis: These PBPs are crucial for the final steps of peptidoglycan synthesis, a key structural component of the cell wall. By binding to PBPs, Ampicillin inhibits their enzymatic activity, preventing the necessary cross-linking of peptidoglycan chains.[3]

-

Cell Lysis: This inhibition weakens the cell wall, rendering the bacterium unable to withstand its internal osmotic pressure.[1] The result is cell lysis and bacterial death.[1][3]

This mechanism is particularly effective against Gram-positive bacteria due to their thick, accessible peptidoglycan layer.[3] It also has efficacy against some Gram-negative bacteria, although their outer membrane can present a barrier.[1][3]

Caption: Mechanism of antibacterial action of Ampicillin.

Quantitative Data Summary

Clinical and experimental studies have consistently demonstrated the superior bioavailability of Ampicillin when delivered via this compound compared to the administration of Ampicillin itself.

Table 1: Comparative Pharmacokinetic Parameters of this compound and Ampicillin

| Parameter | This compound (250 mg dose) | Ampicillin (250 mg dose) | Key Finding |

| Mean Peak Serum Ampicillin Conc. | ~1.57 µg/mL (Range: 0.7-2.4 µg/mL)[6] | ~0.7 µg/mL (Range: 0.4-0.9 µg/mL)[6] | This compound produces approximately twice the peak serum concentration of Ampicillin.[5] |

| Time to Peak Concentration | ~1 hour[5][6] | ~1 hour[6] | Both reach peak concentration at a similar time. |

| Average Urinary Recovery (6 hours) | 47.0% (Range: 34.4-68.4%)[6] | 35.2% (Range: 25.6-47.8%)[6] | A significantly higher proportion of the dose is recovered in urine, indicating better absorption.[9] |

| Effect of Food on Absorption | Total amount absorbed is not affected, though the peak may be delayed.[5][7] | Total bioavailability is adversely affected.[7] | This compound offers a significant advantage for dosing with meals.[7] |

Table 2: Clinical Efficacy Data

| Indication | Treatment Regimen | Outcome | Source |

| Urinary Tract Infections | 7-day course | 38 out of 47 infections eradicated. | [5] |

| Respiratory & Urinary Tract Infections | 750-2000 mg daily for 3-31 days | 7 out of 11 cases showed a satisfactory response. | [6] |

Experimental Protocols

The evaluation of this compound involved a series of in vivo and clinical studies to establish its pharmacokinetic profile and efficacy.

Protocol 1: Human Pharmacokinetic Crossover Study

This type of study is fundamental for comparing the bioavailability of a prodrug to its parent drug.

-

Subject Recruitment: A cohort of healthy volunteers is recruited (e.g., five male volunteers).[6]

-

Study Design: A crossover design is employed where each volunteer receives both this compound (e.g., 250 mg) and Ampicillin (e.g., 250 mg) on separate occasions, with a washout period in between.[9]

-

Drug Administration: The drug is administered orally. Studies may include fasting and post-meal conditions to assess food effects.[7]

-

Sample Collection:

-

Sample Analysis: Serum and urine samples are assayed (e.g., using microbiological assay or HPLC) to determine the concentration of Ampicillin.

-

Data Analysis: Key pharmacokinetic parameters such as Cmax (peak concentration), Tmax (time to peak), and AUC (area under the curve) are calculated and compared between the two drug administrations.

Protocol 2: Antimicrobial Susceptibility Testing (Agar Dilution Method)

While not specific to this compound's development, this gold-standard method would have been used to confirm that the Ampicillin released from the prodrug retained its expected antimicrobial activity against target pathogens.[10]

-

Media Preparation: A series of agar (B569324) plates are prepared, each containing a specific, doubling concentration of the antimicrobial agent (Ampicillin).

-

Inoculum Preparation: A standardized suspension of the target microorganism (e.g., S. aureus, E. coli) is prepared.

-

Inoculation: The agar plates are inoculated with the microbial suspension.

-

Incubation: Plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined by identifying the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism.[10]

Caption: General experimental workflow for this compound evaluation.

Conclusion

The historical development of this compound represents a successful application of the prodrug concept to overcome the limitations of an existing antibiotic. By temporarily masking the carboxylic acid group of Ampicillin as a phthalidyl ester, researchers created a molecule with enhanced lipophilicity, leading to improved absorption from the gastrointestinal tract. Clinical studies confirmed that this chemical modification resulted in significantly higher bioavailability and peak serum concentrations of the active drug, Ampicillin, compared to oral administration of Ampicillin itself.[5][6][7] This allowed for more effective treatment of bacterial infections with a comparable or lower dose, and notably mitigated the negative impact of food on drug absorption.[5][7] this compound, alongside other Ampicillin esters like Pivampicillin and Bacampicillin, played a crucial role in optimizing penicillin therapy and remains a key example in the field of prodrug design.[11][12]

References

- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 5. This compound: a new derivative of ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bioavailability and metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Talampicillin Degradation: A Technical Guide to Pathways and Byproducts

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathways of talampicillin, a prodrug of the broad-spectrum antibiotic ampicillin (B1664943). This compound was designed to enhance the oral bioavailability of ampicillin. Its stability and degradation profile are critical considerations in its formulation, storage, and clinical efficacy. This document details the chemical breakdown of this compound, its primary byproducts, and the methodologies used to study these processes.

Core Degradation Pathway: Hydrolysis

The principal degradation pathway for this compound is hydrolysis of its ester linkage. This process is catalyzed by esterases present in the intestinal mucosa and blood, rapidly converting the prodrug into its active form, ampicillin, and a byproduct, 2-hydroxymethylbenzoic acid.[1][2] This enzymatic hydrolysis is the intended activation mechanism of the prodrug in vivo.

Beyond enzymatic action, the stability of this compound in aqueous solutions is influenced by pH and temperature, leading to non-enzymatic hydrolysis of both the ester and the β-lactam ring.

Byproducts of this compound Degradation

The primary and intended byproducts of this compound hydrolysis are:

-

Ampicillin: The active antibiotic agent.[1]

-

2-Hydroxymethylbenzoic Acid: The metabolite originating from the phthalidyl moiety of the this compound molecule.[2]

However, ampicillin itself is susceptible to further degradation, leading to a cascade of additional byproducts. The stability of the β-lactam ring in ampicillin is highly dependent on pH and can be compromised by acidic or alkaline conditions, as well as by the presence of β-lactamase enzymes.[3]

Degradation of the Active Moiety: Ampicillin Pathways

Once released, ampicillin undergoes degradation primarily through the hydrolysis of its β-lactam ring. This process inactivates the antibiotic and can be catalyzed by acid, base, or enzymes.

-

Alkaline Hydrolysis: In alkaline solutions, ampicillin initially degrades to 5R-penicilloic acid. This can then undergo epimerization to form the 5S isomer. Further degradation can lead to the formation of ampicillin penilloic acid and 2-hydroxy-3-phenylpyrazine.[4][5]

-

Acidic Hydrolysis: Under acidic conditions, a primary degradation product is ampicillin penilloic acid.[6]

Quantitative Data on this compound Degradation

| Condition | Rate Constant (k) | Half-life (t½) | Reference |

| 0.02 mol/L NaOH solution (pH 11.48), 35°C | 5.20 x 10⁻⁴ s⁻¹ | 34 min | [7] |

Note: The study by Pawełczyk and Zajac (1970) also determined the activation energy for the hydrolysis of the lactone bond in the phthalidyl moiety to be 32.5 kJ/mol at pH 5.28.[7]

A study by Nguyen, Mortada, and Notari (1988) determined first-order rate constants for the conversion of this compound to ampicillin and for the degradation of the prodrug itself across a pH range of 0.90 to 8.4 and temperatures from 25.0 to 60.0°C. The loss of this compound was reported to be primarily due to its conversion to ampicillin throughout this entire pH range.[8] Unfortunately, the specific rate constants from this study are not publicly available to be presented in a tabular format.

Experimental Protocols

Stability Testing of this compound (Forced Degradation)

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and assess its stability under various stress conditions.

Objective: To evaluate the stability of this compound under hydrolytic (acidic, basic, and neutral), oxidative, and photolytic stress conditions.

Materials:

-

This compound hydrochloride reference standard

-

Hydrochloric acid (HCl), 1N

-

Sodium hydroxide (B78521) (NaOH), 1N

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Phosphate (B84403) buffer

-

HPLC system with a UV detector

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound hydrochloride in a suitable solvent (e.g., a mixture of water and acetonitrile) to obtain a known concentration.

-

Acid Hydrolysis: Mix an aliquot of the stock solution with 1N HCl. Heat the solution (e.g., at 60°C) for a specified period, taking samples at various time points. Neutralize the samples before analysis.

-

Base Hydrolysis: Mix an aliquot of the stock solution with 1N NaOH. Keep the solution at room temperature or heat gently, taking samples at various time points. Neutralize the samples before analysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store the solution in the dark at room temperature, taking samples at various time points.

-

Photolytic Degradation: Expose an aliquot of the stock solution to UV light in a photostability chamber for a defined period. A control sample should be kept in the dark.

-

Analysis: Analyze the stressed samples and a control sample using a stability-indicating HPLC method (see below).

HPLC Method for the Analysis of this compound and its Degradation Products

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound, ampicillin, and 2-hydroxymethylbenzoic acid.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient elution using a mixture of a phosphate buffer (pH adjusted to a suitable value, e.g., 5.0) and acetonitrile. The gradient can be optimized to achieve the best separation.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength of 225 nm.

-

Injection Volume: 10 µL

-

Column Temperature: Ambient or controlled (e.g., 30°C).

Procedure:

-

Standard Preparation: Prepare standard solutions of this compound, ampicillin, and 2-hydroxymethylbenzoic acid of known concentrations in the mobile phase.

-

Sample Preparation: Dilute the samples from the degradation studies with the mobile phase to a suitable concentration.

-

Chromatographic Run: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Identify the peaks based on the retention times of the standards. Quantify the amount of each compound by comparing the peak areas in the sample chromatograms with those of the standards.

Signaling Pathways and Experimental Workflows

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. Bioavailability and metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Penicillin - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ptfarm.pl [ptfarm.pl]

- 8. Potential improvement in the shelf life of parenterals using the prodrug approach: bacampicillin and this compound hydrolysis kinetics and utilization time - PubMed [pubmed.ncbi.nlm.nih.gov]

The Prodrug Advantage: An In-depth Technical Guide to the Comparative Bioavailability of Talampicillin and Ampicillin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the bioavailability of talampicillin, a prodrug of ampicillin (B1664943), in comparison to its parent compound. By exploring the pharmacokinetic profiles, experimental methodologies, and mechanisms of absorption, this document offers valuable insights for researchers and professionals involved in drug development and antibiotic therapy.

Executive Summary

This compound, the phthalidyl ester of ampicillin, was developed to enhance the oral bioavailability of ampicillin. Following oral administration, this compound is efficiently absorbed and rapidly hydrolyzed by esterases within the intestinal wall, releasing ampicillin into the systemic circulation.[1] This mechanism circumvents the poor absorption of ampicillin, which is primarily limited by its hydrophilic nature and paracellular route of absorption. Clinical studies have consistently demonstrated that administration of this compound results in significantly higher peak plasma concentrations (Cmax) and a greater extent of drug absorption (AUC) of ampicillin compared to equivalent oral doses of ampicillin itself.[2][3] This enhanced bioavailability offers the potential for improved therapeutic efficacy and more convenient dosing regimens.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of ampicillin following oral administration of this compound and ampicillin from various clinical studies.

Table 1: Comparative Pharmacokinetics of Ampicillin after Oral Administration of this compound and Ampicillin (250 mg Equivalent Doses)

| Parameter | This compound (250 mg) | Ampicillin (250 mg) | Fold Increase with this compound | Reference |

| Maximum Plasma Concentration (Cmax) | ~2.8 times higher than Ampicillin | - | 2.8 | [2] |

| Area Under the Curve (AUC) | Greater than Ampicillin | Lowest of the compared drugs | - | [2] |

| Urinary Excretion (0-6 hours) | 61% | 42% | 1.45 | [2] |

Data from a randomized, triple crossover study in nine fasting healthy volunteers.[2]

Table 2: Serum Ampicillin Concentrations Following Oral Administration of this compound (250 mg) and Ampicillin (250 mg) in Five Male Volunteers

| Time After Administration | Average Ampicillin Concentration from this compound (µg/mL) | Average Ampicillin Concentration from Ampicillin (µg/mL) | Reference |

| 0.5 hours | 1.47 | 0.2 | [3] |

| 1 hour (Peak) | 1.57 | 0.7 | [3] |

| 2 hours | 0.96 | 0.63 | [3] |

| 4 hours | 0.48 | 0.41 | [3] |

| 6 hours | 0 | 0 | [3] |

This study highlights that the peak serum concentration of ampicillin after a dose of this compound was approximately twice that of an equivalent dose of ampicillin.[3]

Table 3: Pharmacokinetic Parameters of Ampicillin after Oral Administration of this compound Hydrochloride and Ampicillin in Fasting Patients

| Drug Administered | Dose | Cmax (µg/mL) | Tmax (hours) | Reference |

| This compound Hydrochloride | 325 mg (equivalent to 200 mg ampicillin) | 4.2 | 0.5 | [4] |

| Ampicillin | 500 mg | 4.6 | 1.0 | [4] |

This study, conducted in two groups of 15 fasting patients, demonstrates the rapid absorption of ampicillin from this compound, with a shorter time to reach peak concentration.[4]

Experimental Protocols

The determination of the bioavailability of this compound and ampicillin has been conducted through rigorous clinical trials. Below are detailed methodologies representative of the key experiments cited.

Bioavailability Study Protocol

A common study design to compare the bioavailability of this compound and ampicillin is a randomized, crossover study in healthy volunteers.

-

Study Design: A randomized, single-dose, two-period, crossover design is frequently employed. This design minimizes inter-subject variability by having each subject serve as their own control. A washout period of at least one week is maintained between the two treatment periods to ensure complete elimination of the drug from the body.

-

Subjects: A cohort of healthy adult volunteers, typically with a specified age and weight range, are enrolled after providing informed consent. Subjects are usually required to fast overnight before drug administration.

-

Drug Administration: In a fasted state, subjects receive a single oral dose of either this compound or ampicillin with a standardized volume of water.

-

Blood Sampling: Venous blood samples are collected into heparinized tubes at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours post-dose). The plasma is separated by centrifugation and stored frozen until analysis.

-

Urine Collection: Urine is often collected over specified intervals (e.g., 0-2, 2-4, 4-6, 6-12, and 12-24 hours) to determine the extent of renal excretion of ampicillin.

-

Data Analysis: The plasma concentration-time data for ampicillin are used to calculate the following pharmacokinetic parameters: Cmax, Tmax, and AUC. Statistical methods, such as analysis of variance (ANOVA), are used to compare the parameters between the two formulations.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The quantification of ampicillin in plasma and urine samples is typically performed using a validated High-Performance Liquid Chromatography (HPLC) method.

-

Sample Preparation: Plasma samples are often prepared by protein precipitation. A precipitating agent, such as perchloric acid or acetonitrile (B52724), is added to the plasma sample. The mixture is then vortexed and centrifuged to pellet the precipitated proteins. The clear supernatant is collected for injection into the HPLC system.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used for the separation.

-

Mobile Phase: The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol), run in an isocratic or gradient elution mode. The pH of the aqueous buffer is adjusted to optimize the chromatography.

-

Flow Rate: A constant flow rate is maintained, for example, 1.0 mL/min.

-

Detection: Ampicillin is detected using a UV detector at a specific wavelength, often around 210-230 nm.

-

-

Quantification: The concentration of ampicillin in the samples is determined by comparing the peak area of ampicillin in the sample chromatogram to a standard curve prepared with known concentrations of ampicillin in blank plasma. An internal standard is often used to improve the accuracy and precision of the method.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound to Ampicillin

This compound's enhanced bioavailability is a direct result of its prodrug design. It is absorbed intact and then rapidly converted to the active drug, ampicillin.

Caption: Metabolic conversion of this compound to ampicillin.

Experimental Workflow for a Comparative Bioavailability Study

The following diagram illustrates the typical workflow for a clinical study designed to compare the bioavailability of two drug formulations.

Caption: Workflow of a comparative bioavailability study.

Conclusion

The evidence presented in this technical guide unequivocally demonstrates the superior bioavailability of ampicillin when administered as its prodrug, this compound, compared to oral administration of ampicillin itself. The rapid absorption and efficient enzymatic conversion of this compound lead to higher peak plasma concentrations and a greater overall systemic exposure to ampicillin. This pharmacokinetic advantage is a crucial consideration for optimizing therapeutic outcomes in the treatment of bacterial infections susceptible to ampicillin. The detailed experimental protocols and analytical methodologies provided herein offer a robust framework for conducting further research and development in the field of antibiotic prodrugs.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. [this compound hydrochloride: Comparison with amoxicillin and ampicillin in the antibacterial activity and pharmacokinetics (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a new derivative of ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Talampicillin using a Validated High-Performance Liquid Chromatography (HPLC) Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

Talampicillin is a prodrug of the broad-spectrum β-lactam antibiotic, ampicillin (B1664943).[1] It is designed to improve the oral bioavailability of ampicillin. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method involves the hydrolysis of this compound to ampicillin, followed by the quantification of ampicillin.

Principle

This method utilizes RP-HPLC with UV detection to quantify ampicillin, the active metabolite of this compound. The separation is achieved on a C18 column with an isocratic mobile phase, providing a simple, accurate, and reproducible method for routine analysis.

Experimental Protocols

Materials and Reagents

-

This compound Hydrochloride reference standard

-

Ampicillin reference standard

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (B84403) (KH2PO4) (Analytical grade)

-